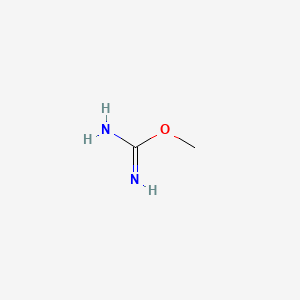

O-Methylisourea

Cat. No. B1216874

Key on ui cas rn:

2440-60-0

M. Wt: 74.08 g/mol

InChI Key: RMAHPRNLQIRHIJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05552546

Procedure details

One method taught in the art for making the 2-methoxy analog of DHEP is disclosed by S. Basterfield and E. C. Powell in Canadian Journal of Research, vol. 1, pp. 261-272 (1929). In this article, Basterfield and Powell describe the synthesis of a number of 2-alkoxypyrimidine derivatives, including 2-methoxy-4,6-dihydroxypyrimidine (DHMP). DHMP is prepared by condensing O-methylisourea with dimethyl malonate. Although a 75% of theoretical yield is reported in the article, the theoretical yield requires consumption of 2 equivalents of O-methylisourea to form 1 equivalent of the O-methylisourea salt of DHMP. Thus, the reported 75% yield means that 0.75 moles of DHMP salt are formed for every 2 moles of O-methylisourea utilized. The O-methylisourea is prepared by first preparing and isolating the hydrochloride salt of O-methylisourea, then neutralizing this salt with potassium hydroxide in ether to form neutral O-methylisourea, which is apparently isolated as well. At page 262 of their article, Basterfield and Powell reference the unpublished observations of Stieglitz and Basterfield, who found that O-ethylisourea can be condensed with dimethyl malonate in the absence of a base and of a solvent to obtain the O-ethylisourea salt of 2-ethoxybarbituric acid, i.e., a salt of DHEP.

[Compound]

Name

2-methoxy

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

DHEP

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

2-alkoxypyrimidine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[CH2:5][NH+:4]([CH2:6][CH2:7]O)[CH2:3][CH2:2]1.C1C=C(C[C:16]([O-])=[O:17])C(NC2C(Cl)=CC=CC=2Cl)=CC=1.[CH3:28][O:29][C:30]1[N:35]=C(O)C=C(O)[N:31]=1.COC(=N)[NH2:41].C(OC)(=O)CC(OC)=O>>[CH3:28][O:29][C:30](=[NH:31])[NH2:35].[CH3:5][C:1]1[C:2]([CH2:16][OH:17])=[CH:3][N:4]=[C:6]([CH3:7])[N:41]=1 |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

2-methoxy

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

DHEP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CC[NH+](C1)CCO.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl

|

Step Three

[Compound]

|

Name

|

2-alkoxypyrimidine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=NC(=CC(=N1)O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(N)=N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)OC)(=O)OC

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(N)=N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Although a 75% of theoretical yield

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the theoretical yield

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(N)=N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: EQUIVALENTS |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=NC(=NC=C1CO)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05552546

Procedure details

One method taught in the art for making the 2-methoxy analog of DHEP is disclosed by S. Basterfield and E. C. Powell in Canadian Journal of Research, vol. 1, pp. 261-272 (1929). In this article, Basterfield and Powell describe the synthesis of a number of 2-alkoxypyrimidine derivatives, including 2-methoxy-4,6-dihydroxypyrimidine (DHMP). DHMP is prepared by condensing O-methylisourea with dimethyl malonate. Although a 75% of theoretical yield is reported in the article, the theoretical yield requires consumption of 2 equivalents of O-methylisourea to form 1 equivalent of the O-methylisourea salt of DHMP. Thus, the reported 75% yield means that 0.75 moles of DHMP salt are formed for every 2 moles of O-methylisourea utilized. The O-methylisourea is prepared by first preparing and isolating the hydrochloride salt of O-methylisourea, then neutralizing this salt with potassium hydroxide in ether to form neutral O-methylisourea, which is apparently isolated as well. At page 262 of their article, Basterfield and Powell reference the unpublished observations of Stieglitz and Basterfield, who found that O-ethylisourea can be condensed with dimethyl malonate in the absence of a base and of a solvent to obtain the O-ethylisourea salt of 2-ethoxybarbituric acid, i.e., a salt of DHEP.

[Compound]

Name

2-methoxy

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

DHEP

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

2-alkoxypyrimidine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[CH2:5][NH+:4]([CH2:6][CH2:7]O)[CH2:3][CH2:2]1.C1C=C(C[C:16]([O-])=[O:17])C(NC2C(Cl)=CC=CC=2Cl)=CC=1.[CH3:28][O:29][C:30]1[N:35]=C(O)C=C(O)[N:31]=1.COC(=N)[NH2:41].C(OC)(=O)CC(OC)=O>>[CH3:28][O:29][C:30](=[NH:31])[NH2:35].[CH3:5][C:1]1[C:2]([CH2:16][OH:17])=[CH:3][N:4]=[C:6]([CH3:7])[N:41]=1 |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

2-methoxy

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

DHEP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CC[NH+](C1)CCO.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl

|

Step Three

[Compound]

|

Name

|

2-alkoxypyrimidine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=NC(=CC(=N1)O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(N)=N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)OC)(=O)OC

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(N)=N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Although a 75% of theoretical yield

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the theoretical yield

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(N)=N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: EQUIVALENTS |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=NC(=NC=C1CO)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |